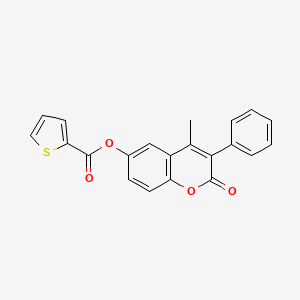
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl thiophene-2-carboxylate: belongs to the coumarin family, a group of oxygen-containing heterocycles. Coumarins are naturally occurring lactones found in green plants, fungi, and bacteria. Over 1300 coumarin derivatives have been identified, and they have been used as herbal medicines for centuries .
Preparation Methods
Synthetic Routes:: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. This yields coumarin–triazole derivatives .
Industrial Production:: Industrial-scale synthesis methods may vary, but they typically involve modifications of the synthetic routes mentioned above. Optimization for yield, cost, and safety considerations play a crucial role.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Coumarins can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is common.
Substitution: Substituents at various positions affect reactivity.
Alkylation: Propargyl bromide, acetone, anhydrous potassium carbonate.
Suzuki–Miyaura Coupling: Trifluoromethanesulfonates as leaving groups.
Major Products:: The specific products depend on the reaction conditions and substituents. Coumarin derivatives with pharmacophoric groups at C-3, C-4, and C-7 positions have been extensively studied .
Scientific Research Applications
Coumarins exhibit diverse biological properties:
- Anti-HIV
- Anticancer
- Anti-microbial
- Antioxidant
- Anti-inflammatory
- Anti-viral
- DNA gyrase inhibitors
Mechanism of Action
The exact mechanism varies for different applications. For example, anti-HIV coumarins may inhibit viral enzymes, while anticancer coumarins could interfere with cell cycle regulation or apoptosis pathways.
Comparison with Similar Compounds
While coumarins share structural similarities, each compound has unique features. Similar compounds include:
- Warfarin : Used as an anticoagulant.
- Dicoumarol : Also an anticoagulant.
- Other naturally occurring coumarins : Varied biological activities .
Properties
Molecular Formula |
C21H14O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C21H14O4S/c1-13-16-12-15(24-20(22)18-8-5-11-26-18)9-10-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
ADDKZUNGMRKWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















